(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol
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Overview
Description
(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, including an aminopurinyl group, a hydroxymethyl group, and a dimethyl-substituted oxabicyclohexane ring. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the oxabicyclohexane core, followed by the introduction of the aminopurinyl group and the hydroxymethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can significantly increase the efficiency and scalability of the production process. Industrial methods may also involve the use of automated systems to monitor and adjust reaction conditions in real-time, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The aminopurinyl group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopurinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the aminopurinyl group can produce various amine derivatives.
Scientific Research Applications
(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of antiviral and anticancer drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol exerts its effects involves its interaction with specific molecular targets. The aminopurinyl group can bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The hydroxymethyl group can form hydrogen bonds with proteins, affecting their structure and function. The compound’s overall structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar aminopurinyl group, involved in various biological processes.
Ribavirin: An antiviral compound with a similar purine structure, used to treat viral infections.
2,3-Dichloroaniline: A compound with a similar bicyclic structure, used in the production of dyes and herbicides.
Uniqueness
What sets (1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol apart from these similar compounds is its unique combination of functional groups and stereochemistry. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C13H17N5O4 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol |
InChI |
InChI=1S/C13H17N5O4/c1-11(2)12(20)6(3-19)22-10(13(11,12)21)18-5-17-7-8(14)15-4-16-9(7)18/h4-6,10,19-21H,3H2,1-2H3,(H2,14,15,16)/t6-,10-,12+,13-/m1/s1 |
InChI Key |
FRWOPYAMODVVFW-GDQJLZBOSA-N |
Isomeric SMILES |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)N3C=NC4=C(N=CN=C43)N)O)O)C |
Canonical SMILES |
CC1(C2(C1(C(OC2CO)N3C=NC4=C(N=CN=C43)N)O)O)C |
Origin of Product |
United States |
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